3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as 4-fluoro-3-benzylthiopyrimidine-2,4-dione, is a heterocyclic compound with a wide range of applications in scientific research. It is a pyrimidine derivative, which is a type of five-membered ring compound containing two nitrogen atoms. This compound has been studied for its potential in various areas of scientific research, such as synthetic organic chemistry, medicinal chemistry, and biochemistry.
Scientific Research Applications
3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione has been used in a variety of scientific research applications. For example, the compound has been used as a starting material in the synthesis of other pyrimidine derivatives, such as 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione-5-sulfonamide. This compound has also been used as a building block for the synthesis of other heterocyclic compounds, such as 2-methyl-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione. In addition, the compound has been used as a starting material for the synthesis of other heterocyclic compounds, such as 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione-5-carboxylic acid.
Mechanism Of Action
The mechanism of action of 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione is not fully understood. However, it is believed that the compound interacts with certain proteins in the body, which can lead to a variety of effects. For example, the compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2. In addition, the compound has been found to interact with certain receptors in the body, such as the serotonin 5-HT2A receptor.
Biochemical And Physiological Effects
3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione has been found to have a variety of biochemical and physiological effects. For example, the compound has been found to have anti-inflammatory and analgesic effects in animal studies. In addition, the compound has been found to have neuroprotective effects in animal studies. Furthermore, the compound has also been found to have anticonvulsant effects in animal studies.
Advantages And Limitations For Lab Experiments
The use of 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione in laboratory experiments has several advantages. For example, the compound is relatively easy to synthesize, and can be produced in high yields and with good purity. In addition, the compound is relatively stable, and can be stored for long periods of time. However, the compound also has certain limitations. For example, the compound is not water soluble, which can limit its use in certain types of experiments. In addition, the compound is not very soluble in organic solvents, which can also limit its use in certain types of experiments.
Future Directions
The potential of 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione in scientific research is still largely unexplored. Further research is needed to fully understand the biochemical and physiological effects of the compound. In addition, further research is needed to develop new synthesis methods
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c14-9-3-1-8(2-4-9)7-16-12(17)11-10(5-6-19-11)15-13(16)18/h1-6H,7H2,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACLXQVNJWIODY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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